molecular formula C11H14ClNO B13790383 2-Chloro-4-phenylmethylmorpholine CAS No. 737718-34-2

2-Chloro-4-phenylmethylmorpholine

Cat. No.: B13790383
CAS No.: 737718-34-2
M. Wt: 211.69 g/mol
InChI Key: HJKCNNPJIOBXSB-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylmethylmorpholine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of morpholine, a heterocyclic amine featuring a six-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a chlorine atom at the second position and a phenylmethyl group at the fourth position of the morpholine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylmethylmorpholine typically involves the chlorination of 4-phenylmethylmorpholine. One common method includes the reaction of 4-phenylmethylmorpholine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-Chloro-4-phenylmethylmorpholine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylmethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the phenylmethyl group can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects. Detailed studies on its interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Phenylmethylmorpholine: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    2-Chloro-4-methylmorpholine: Contains a methyl group instead of a phenylmethyl group, leading to variations in its properties and applications.

    2-Chloro-4-phenylmorpholine: Similar structure but without the methyl group, affecting its overall behavior.

Uniqueness: 2-Chloro-4-phenylmethylmorpholine is unique due to the combined presence of the chlorine atom and the phenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

737718-34-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-benzyl-2-chloromorpholine

InChI

InChI=1S/C11H14ClNO/c12-11-9-13(6-7-14-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

HJKCNNPJIOBXSB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)Cl

Origin of Product

United States

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